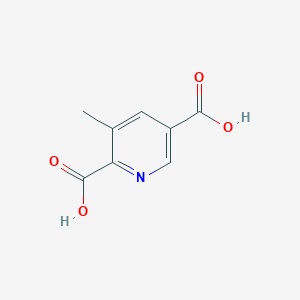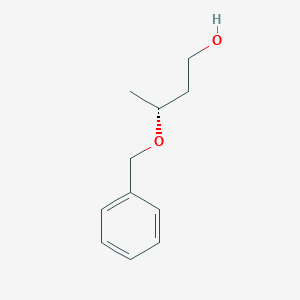
(3R)-3-(benzyloxy)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Benzyloxy)butan-1-ol is an organic compound characterized by the presence of a benzyloxy group attached to the third carbon of a butan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(benzyloxy)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with ®-3-hydroxybutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group at the first carbon is protected using a suitable protecting group such as a silyl ether.
Benzylation: The hydroxyl group at the third carbon is then benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: The compound can be reduced to form (3R)-3-(benzyloxy)butane using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrogen bromide, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: (3R)-3-(benzyloxy)butanal, (3R)-3-(benzyloxy)butanoic acid.
Reduction: (3R)-3-(benzyloxy)butane.
Substitution: (3R)-3-bromobutan-1-ol.
Applications De Recherche Scientifique
(3R)-3-(Benzyloxy)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of active pharmaceutical ingredients and as a building block for drug synthesis.
Biological Studies: It is employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (3R)-3-(benzyloxy)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Comparaison Avec Des Composés Similaires
(3R)-3-(Methoxy)butan-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-3-(Ethoxy)butan-1-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(3R)-3-(Phenoxy)butan-1-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: (3R)-3-(Benzyloxy)butan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(3R)-3-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |
Clé InChI |
SEINCOLPXCLPDL-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CCO)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CCO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
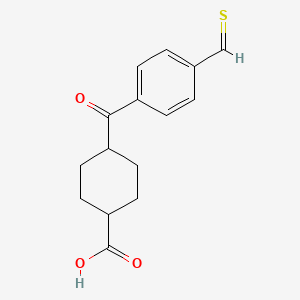
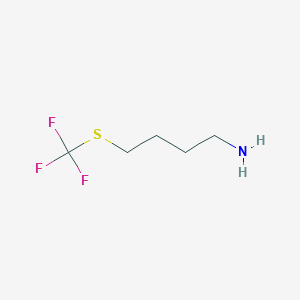
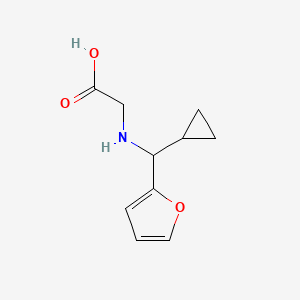
![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)


